molecular formula C13H15NO2 B5642012 1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone CAS No. 135333-94-7

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B5642012
CAS No.: 135333-94-7
M. Wt: 217.26 g/mol
InChI Key: ZUMAKYZWDBDHIG-UHFFFAOYSA-N
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Description

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.110278721 g/mol and the complexity rating of the compound is 279. The solubility of this chemical has been described as >32.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry and Synthetic Characterization

1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone has been a subject of interest in the analytical chemistry of synthetic routes. In one study, its synthesis via the Speeter and Anthony procedure was characterized using ESI-MS-MS, ESI-TOF-MS, and NMR, identifying various side products (Brandt et al., 2004).

Antimicrobial Activities

Research has found that compounds structurally related to this compound exhibit significant antimicrobial activities. One study isolated new phenanthrenes with structures similar to this compound from Juncus effusus, displaying potent antifungal and antibacterial properties (Zhao et al., 2018).

Development of Antitubercular Agents

A series of derivatives, including 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone, were synthesized as part of a study targeting Mycobacterium tuberculosis. Some derivatives demonstrated good in vitro activity against the H37Rv strain, suggesting their potential in tuberculosis treatment (Sharma et al., 2019).

Photochromic and Fluorescence Properties

Compounds structurally related to this compound, such as dihetarylethenes, have been synthesized to study their photochromic properties, which are significant for applications like optical data storage and molecular switches. These compounds have shown promising photochromic behavior and fluorescence efficiencies (Makarova et al., 2010).

Targeting Pancreatic Cancer

Indolequinones, including derivatives of this compound, have been investigated for their potent cytotoxicity against pancreatic cancer cell lines. Studies have identified thioredoxin reductase as a potential target for these compounds, offering a novel approach in treating pancreatic cancer (Yan et al., 2009).

Properties

IUPAC Name

1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-13(9(2)15)11-7-10(16-4)5-6-12(11)14(8)3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMAKYZWDBDHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239208
Record name 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

135333-94-7
Record name 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135333-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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